molecular formula C25H26FN5O2 B268117 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine

Cat. No. B268117
M. Wt: 447.5 g/mol
InChI Key: KKGISUJERZQAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine, also known as FMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMT is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the brain and peripheral tissues. TAAR1 has been implicated in various physiological processes, including reward, locomotion, and metabolism.

Mechanism of Action

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine selectively activates TAAR1, which is a G protein-coupled receptor that modulates intracellular signaling pathways. The activation of TAAR1 by 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine leads to the inhibition of the cAMP pathway and the activation of the ERK1/2 pathway. These signaling pathways are involved in the regulation of neurotransmitter release and neuronal plasticity, which are important for the modulation of behavior and cognition.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been shown to modulate various physiological processes, including locomotion, feeding behavior, and metabolism. The activation of TAAR1 by 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine leads to the inhibition of food intake and the reduction of body weight in animal models. 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been shown to modulate the reward system in the brain, which is implicated in drug addiction and other addictive behaviors.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has several advantages for use in laboratory experiments. It is a selective agonist of TAAR1, which allows for the specific modulation of this receptor without affecting other receptors. 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine is also stable and can be easily synthesized in large quantities. However, 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine. One potential application is the use of 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a therapeutic agent for the treatment of metabolic disorders, such as obesity and type 2 diabetes. 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine may also have potential as a cognitive enhancer for the treatment of cognitive deficits associated with various neurological disorders, such as Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the potential use of 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine as a tool for understanding the role of TAAR1 in physiological and pathological processes.

Synthesis Methods

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the coupling of a tetrazole-containing intermediate with a fluoroarylamine followed by the introduction of a benzyl moiety. The final product is obtained by the reduction of the nitro group with hydrogen gas in the presence of palladium on carbon.

Scientific Research Applications

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and drug addiction. The selective activation of TAAR1 by 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of these disorders. 2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has also been investigated for its potential use as a cognitive enhancer due to its ability to improve memory and learning in animal models.

properties

Product Name

2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine

Molecular Formula

C25H26FN5O2

Molecular Weight

447.5 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C25H26FN5O2/c1-18-7-10-21(11-8-18)31-25(28-29-30-31)17-33-23-12-9-19(15-24(23)32-2)16-27-14-13-20-5-3-4-6-22(20)26/h3-12,15,27H,13-14,16-17H2,1-2H3

InChI Key

KKGISUJERZQAKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCC4=CC=CC=C4F)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCCC4=CC=CC=C4F)OC

Origin of Product

United States

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